N,N,O-Tris(trimethylsilyl)hydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

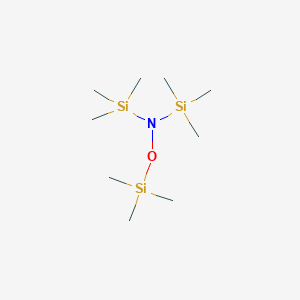

Structure

3D Structure

Properties

IUPAC Name |

[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFDIXZMPUWSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H27NOSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334159 | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-20-1 | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,O-Tris(trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Silylated Hydroxylamine Derivative

N,N,O-Tris(trimethylsilyl)hydroxylamine, with the chemical formula C₉H₂₇NOSi₃, is a fully silylated derivative of hydroxylamine.[1][2] This compound serves as a valuable reagent in organic synthesis, primarily acting as a protected, lipophilic form of hydroxylamine that facilitates reactions under non-aqueous conditions.[3] Its unique structure, featuring three trimethylsilyl (TMS) groups attached to the nitrogen and oxygen atoms, imparts distinct chemical properties that are leveraged in the synthesis of various organic molecules, including medicinally relevant hydroxamic acids.[4][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a reagent is paramount for its successful application in synthesis and analysis.

Physical Properties

This compound is a flammable liquid that should be handled with appropriate safety precautions.[6] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 21023-20-1 | [2][7] |

| Molecular Formula | C₉H₂₇NOSi₃ | [6][7] |

| Molecular Weight | 249.57 g/mol | [6] |

| Boiling Point | 128 °C at 97 mmHg | [6] |

| Melting Point | -36 °C | [6] |

| Density | ~0.8 g/cm³ | [6] |

| Refractive Index | 1.420 | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST WebBook, providing a fragmentation pattern that can be used for its identification in GC-MS analysis.[7]

Synthesis and Handling

Synthetic Preparation

A common and effective method for the synthesis of silylated hydroxylamines involves the reaction of hydroxylamine hydrochloride with a silylating agent. For this compound, a likely synthetic route involves the reaction of hydroxylamine with an excess of a strong silylating agent like hexamethyldisilazane (HMDS) or a combination of trimethylsilyl chloride (TMSCl) and a base. A related procedure for the synthesis of N,O-Bis(trimethylsilyl)hydroxylamine involves the reaction of hydroxylamine hydrochloride with excess hexamethyldisilazane, yielding the product in 71-75% yield.[3] A similar exhaustive silylation approach would lead to the desired tris-silylated product.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Safe Handling and Storage

This compound is classified as a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6] It is also sensitive to moisture and will react with water. Therefore, it should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator.[6] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily centered around its function as a synthon for the hydroxylamine anion or related species in a protected form.

Reaction with Acid Chlorides: A Facile Route to Hydroxamic Acids

One of the most significant applications of this compound is its reaction with acid chlorides to form hydroxamic acids.[4] This reaction proceeds smoothly under mild conditions and offers a high-yield route to these important compounds, which exhibit a wide range of biological activities.[4][5]

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of trimethylsilyl chloride and subsequent hydrolysis of the remaining silyl groups to afford the final hydroxamic acid. The use of the tris-silylated reagent prevents over-acylation, which can be a problem when using free hydroxylamine.[4]

Step-by-Step Protocol: Synthesis of an Aliphatic Hydroxamic Acid [4]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous solvent such as hexane.

-

Addition of Acid Chloride: To the stirred solution, add the aliphatic acid chloride dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: Upon completion of the reaction, the mixture is carefully hydrolyzed by the addition of water or a dilute aqueous acid solution.

-

Work-up and Isolation: The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude hydroxamic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure hydroxamic acid.

Reaction Mechanism Diagram:

Caption: Mechanism of hydroxamic acid synthesis from an acid chloride.

Potential Reactivity with Other Electrophiles

Given its nucleophilic nitrogen center, this compound is expected to react with a variety of other electrophiles. While specific examples with this particular reagent are scarce in the provided search results, analogies can be drawn from the reactivity of the related N,O-Bis(trimethylsilyl)hydroxylamine, which reacts with electrophiles such as 9-chloro-9-borafluorene.[3] Reactions with other carbonyl compounds like aldehydes and ketones would likely lead to the formation of silylated oxime derivatives after elimination of trimethylsilanol.[9][10][11]

Applications in Research and Drug Development

The ability of this compound to serve as a convenient precursor to hydroxamic acids is of significant interest in medicinal chemistry.

Synthesis of Bioactive Hydroxamic Acids

Hydroxamic acids are a class of compounds known for their ability to chelate metal ions, which is a key feature of their biological activity.[5] They are found in a variety of clinically used drugs and are potent inhibitors of metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[5] The use of this compound provides a clean and high-yielding method for the synthesis of these valuable molecules, avoiding the complications associated with the use of free hydroxylamine.[4]

Role as a Protected Hydroxylamine

In complex molecule synthesis, protecting groups are often necessary to mask reactive functional groups. This compound can be viewed as a fully protected form of hydroxylamine. The trimethylsilyl groups can be readily removed under mild hydrolytic conditions, making this reagent a useful tool for introducing the hydroxylamine moiety into a molecule at a late stage of a synthetic sequence.

Conclusion

This compound is a specialized reagent with valuable applications in organic synthesis, particularly in the preparation of hydroxamic acids. Its fully silylated nature provides a lipophilic and protected form of hydroxylamine, enabling reactions under mild, non-aqueous conditions with high yields. While further research is needed to fully explore its reactivity with a broader range of electrophiles and to fully characterize its spectroscopic properties, the existing data clearly indicate its utility as a powerful tool for chemists in both academic and industrial research, especially in the field of drug discovery and development.

References

- (29Si) Silicon NMR. NMR Service.

- A Facile Preparation of Aliphatic Hydroxamic Acid from this compound and Acid Chloride. (1983).

- N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE. Chongqing Chemdad Co.

- Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PMC - NIH.

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- This compound. Echemi.

- The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. ResearchGate.

- Aldehydes and ketones react with hydroxylamine to form. Filo.

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- This compound (C9H27NOSi3). PubChemLite.

- Hydroxylamine, 3TMS derivative. NIST WebBook.

- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 110(14), 4552-4559.

- [Solved] Aldehydes react with hydroxylamine to form. Testbook.

- Applications of silylamines and poly(silazanes). A) Examples of... ResearchGate.

- Tris(trimethylsilyl)amine - Optional[29Si NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- This compound | C9H27NOSi3 | CID 519835. PubChem.

- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.

- TRIMETHYLSILANE(993-07-7) 1H NMR spectrum. ChemicalBook.

- 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.

- Action of Hydroxylamine on Aldehyde and Ketone. YouTube.

- Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal.

- Hydroxylamine. Wikipedia.

- Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH.

- Tris(hydroxymethyl)aminomethane(77-86-1) 1H NMR spectrum. ChemicalBook.

- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C9H27NOSi3 | CID 519835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. Hydroxylamine, 3TMS derivative [webbook.nist.gov]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

N,N,O-Tris(trimethylsilyl)hydroxylamine CAS number 21023-20-1

An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine (CAS: 21023-20-1): A Versatile Silylating Agent and Nitroxyl (HNO) Precursor

Introduction

This compound is a multifaceted organosilicon compound that holds a unique position at the intersection of synthetic chemistry and pharmacology. To the synthetic chemist, it is a powerful silylating agent, adept at protecting hydroxyl and amine functionalities. However, its utility extends far beyond mere protection. For drug development professionals and researchers, it represents a stable, organic-soluble precursor to nitroxyl (HNO), a highly reactive and therapeutically significant signaling molecule.[1][2] This guide provides an in-depth exploration of the core properties, mechanisms, and applications of this compound, offering field-proven insights for its practical application in research and development.

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in any experimental setting. This compound is a flammable liquid that requires careful handling and storage.[3]

Key Physicochemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21023-20-1 | [3] |

| Molecular Formula | C₉H₂₇NOSi₃ | [3] |

| Molecular Weight | 249.57 g/mol | [3][4] |

| Physical Form | Liquid | [5] |

| Appearance | Colorless to Yellow | [5] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Melting Point | -36 °C | [3][5] |

| Boiling Point | 128 °C @ 97 mmHg | [3] |

| Flash Point | 79.2 ± 22.6 °C | [3] |

| Refractive Index | 1.420 | [3] |

| logP (Octanol/Water) | 3.725 - 4.07 | [3][4] |

Safety and Handling Protocol

As a Senior Application Scientist, the importance of a self-validating safety protocol cannot be overstated. The following steps are critical for handling this reagent.

-

GHS Classification: The compound is classified as a flammable liquid and vapor (H226).[3]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Handling: Grounding and bonding are necessary to prevent static discharge, which could ignite vapors. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a refrigerator.[3] Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and dispose of it as hazardous chemical waste.

Part 2: Application as a Silylating Agent

Silylation is a cornerstone technique in organic synthesis for the temporary protection of protic functional groups like alcohols, amines, and carboxylic acids.[7][8] This modification increases the molecule's volatility for gas chromatography and mass spectrometry and prevents unwanted side reactions during subsequent synthetic steps.

Mechanism and Causality

This compound serves as a potent trimethylsilyl (TMS) donor. Its reactivity is driven by the high affinity of silicon for oxygen and the stability of the resulting silyl ether. The presence of three TMS groups on a hydroxylamine core creates a sterically hindered and electron-rich environment, making it a highly effective silylating agent. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the silicon atoms, with the remaining silylated hydroxylamine moiety acting as a good leaving group.

Experimental Workflow: General Silylation

The following diagram and protocol outline a typical workflow for the protection of a primary alcohol.

Caption: General workflow for alcohol silylation.

Step-by-Step Protocol: Silylation of Benzyl Alcohol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane, 0.5 M).

-

Reagent Addition: Add this compound (1.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material. The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, (benzyloxy)trimethylsilane, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Part 3: An Advanced Precursor for Nitroxyl (HNO) Donation

While its role as a silylating agent is significant, the most compelling application of this compound in modern drug development is its function as a precursor to nitroxyl (HNO).

The Therapeutic Promise of Nitroxyl

Nitroxyl, the one-electron reduced and protonated congener of nitric oxide (NO), has emerged as a pharmacological agent with a distinct and often more advantageous biological profile than NO.[1][9] Due to its high reactivity and rapid dimerization, HNO must be generated in situ from donor compounds.[2][10]

Key Therapeutic Actions of HNO:

-

Positive Inotropy and Lusitropy: HNO donors enhance heart muscle contractility and relaxation, making them promising agents for treating acute decompensated heart failure.[11][12]

-

Vasodilation: It induces vasodilation, reducing both cardiac preload and afterload.[10]

-

Ischemia-Reperfusion Protection: HNO has demonstrated protective effects against injury caused by the restoration of blood flow after a period of ischemia.[1]

Mechanism of HNO Release: A Hydrolysis-Triggered Cascade

The generation of HNO from this compound is predicated on the hydrolytic lability of the Si-N and Si-O bonds. This provides a controlled, triggerable release mechanism, a significant advantage over donors like Angeli's salt which decompose spontaneously in aqueous media.[10][13] The proposed mechanism involves a hydrolysis-initiated cascade.

Caption: Hydrolysis of this compound to release HNO.

The hydrolysis cleaves the three trimethylsilyl groups, generating the unstable parent hydroxylamine (NH₂OH) which can then, under appropriate physiological conditions, lead to the formation of HNO. The ultimate byproducts are nitroxyl, which exerts its biological effects before dimerizing to N₂O and water, and trimethylsilanol, which is relatively benign.

Experimental Protocol: HNO Generation and Detection

This protocol provides a self-validating system to confirm the generation of HNO from the donor and quantify its release.

Caption: Workflow for HNO generation and fluorescent detection.

-

Solution Preparation: Prepare a 100 mM phosphate buffer solution (PBS) at pH 7.4. Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous acetonitrile. Prepare a stock solution of an HNO-selective fluorescent probe (e.g., P-Rhod) in DMSO.

-

Assay Setup: In a fluorometer cuvette, add the PBS buffer. Add the HNO probe to a final concentration of 10 µM. Obtain a baseline fluorescence reading.

-

Initiation of HNO Release: To initiate the reaction, spike the cuvette with a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). Mix immediately.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the probe. The increase in fluorescence is proportional to the amount of HNO generated.[14]

-

Validation and Quantification: To validate that the signal is from HNO, run a parallel experiment where an HNO scavenger (e.g., a thiol like glutathione) is added to the buffer before the donor. A significantly attenuated fluorescence signal validates the assay. The rate and yield of HNO can be quantified by creating a calibration curve with a known HNO donor like Angeli's Salt.

Part 4: Synthesis and Spectroscopic Characterization

While commercially available, an understanding of the synthesis and characterization of this compound is valuable for research purposes.

Proposed Synthesis Protocol

A logical and efficient synthesis involves the exhaustive silylation of hydroxylamine hydrochloride using a potent silylating agent like hexamethyldisilazane (HMDS).

-

Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend hydroxylamine hydrochloride (1.0 eq.) in anhydrous toluene.

-

Silylating Agent Addition: Add hexamethyldisilazane (HMDS, >1.5 eq.) to the suspension. A catalytic amount of trimethylsilyl chloride (TMS-Cl) can be added to initiate the reaction.[15]

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by observing the dissolution of the hydroxylamine hydrochloride salt and the cessation of ammonia gas evolution.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove any remaining salts (ammonium chloride).

-

Purification: Remove the solvent and excess HMDS from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR (Proton NMR): The most telling feature in the ¹H NMR spectrum is a single, sharp resonance peak. Due to the rapid rotation around the Si-N and Si-O bonds on the NMR timescale, all 27 protons of the three trimethylsilyl groups are chemically equivalent. This results in a singlet typically appearing in the 0.1-0.3 ppm region, referenced to tetramethylsilane (TMS) at 0.0 ppm.[16]

-

¹³C NMR (Carbon NMR): A single resonance for the methyl carbons of the TMS groups would be expected.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorbances corresponding to Si-C bonds, as well as characteristic stretches for the Si-N and Si-O-N framework. The absence of a broad O-H or N-H stretching band would confirm the complete silylation.

Conclusion

This compound (CAS: 21023-20-1) is a reagent of significant dual utility. Its robust performance as a silylating agent provides a reliable method for functional group protection in complex syntheses. Concurrently, its capacity to act as a stable, organic-soluble, and hydrolytically-triggered donor of the potent therapeutic agent nitroxyl (HNO) places it at the forefront of modern medicinal chemistry and pharmacology research. By understanding its properties, mechanisms, and the validated protocols for its use, researchers and drug development professionals can effectively leverage this versatile molecule to advance both synthetic and therapeutic frontiers.

References

-

DeWitt, D. A. (2006). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Journal of the American Chemical Society. Available at: [Link]

-

Keefer, L. K. (2011). The Chemistry of Nitroxyl-Releasing Compounds. Antioxidants & Redox Signaling. Available at: [Link]

-

Song, H., et al. (2024). The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Chemeo.com. Available at: [Link]

-

Bower, J. F., & Krische, M. J. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]

-

King, S. B. (2010). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of Medicinal Chemistry. Available at: [Link]

-

Miranda, K. M., et al. (2005). Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates. Journal of Inorganic Biochemistry. Available at: [Link]

-

Gelest, Inc. (n.d.). Silylation. ResearchGate. Available at: [Link]

-

López, Y., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Available at: [Link]

-

Filipovic, M. R., et al. (2019). Saying NO to H2S: A Story of HNO, HSNO, and SSNO–. Inorganic Chemistry. Available at: [Link]

-

Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. Available at: [Link]

-

King, S. B. (2011). Chemical strategies for HNO generation. ResearchGate. Available at: [Link]

-

Augusto, O., et al. (2017). NO and HNO donors, nitrones, and nitroxides: Past, present, and future. Medicinal Research Reviews. Available at: [Link]

-

Tocchetti, C. G., & Wink, D. A. (2015). Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Bianco, C. L., et al. (2017). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Felker, G. M., & Butler, J. (2021). Rationale and Design for the Development of a Novel Nitroxyl Donor in Patients with Acute Heart Failure. European Journal of Heart Failure. Available at: [Link]

-

Amatore, C., et al. (2007). Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition. ChemMedChem. Available at: [Link]

-

Taylor & Francis. (n.d.). Silylation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Ritchie, R. H., & Kemp-Harper, B. K. (2016). Therapeutic Potential of Nitroxyl (HNO) Donors in the Management of Acute Decompensated Heart Failure. Drugs. Available at: [Link]

-

Brown, D. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Docbrown.info. Available at: [Link]

-

Applied Organometallic Chemistry. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). ResearchGate. Available at: [Link]

Sources

- 1. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Therapeutic Potential of Nitroxyl (HNO) Donors in the Management of Acute Decompensated Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. General Silylation Procedures - Gelest [technical.gelest.com]

- 16. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

N,N,O-Tris(trimethylsilyl)hydroxylamine molecular weight

An In-Depth Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine: Properties, Applications, and Strategic Use in Drug Development

Introduction

This compound (CAS No: 21023-20-1) is a versatile organosilicon compound featuring three trimethylsilyl groups attached to a hydroxylamine core. With a molecular weight of 249.57 g/mol , this reagent is a powerful tool in synthetic and analytical chemistry, primarily utilized as a silylating agent.[1][2] Beyond its traditional role, the underlying N,N,O-trisubstituted hydroxylamine scaffold is gaining significant attention in medicinal chemistry and drug development. Modern research has identified this moiety as a valuable bioisostere capable of modulating critical pharmacokinetic properties, thereby enhancing the drug-like characteristics of therapeutic candidates.[3]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It details the core physicochemical properties of this compound, explores its synthesis and applications with detailed protocols, and provides mechanistic insights into its function as both a synthetic reagent and a strategic element in molecular design.

Core Physicochemical Properties

This compound is a liquid at room temperature, characterized by its silyl ether and silyl amine functionalities.[4] These structural features render it an effective donor of trimethylsilyl (TMS) groups. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 249.57 g/mol | [1][2] |

| Exact Mass | 249.140045 Da | [2] |

| Molecular Formula | C₉H₂₇NOSi₃ | [1][2] |

| CAS Number | 21023-20-1 | [1][2][4] |

| Physical Form | Liquid | [4] |

| Melting Point | -36 °C | [2][4] |

| Boiling Point | 128 °C (at 97 mmHg) | [2] |

| Density | ~0.8 g/cm³ | [2] |

| Refractive Index | 1.420 | [2] |

| Synonyms | O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine; Tris(trimethylsilyl)hydroxylamine | [1][2] |

graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Helvetica-Bold", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.5!"];

Si1 [label="Si", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; Si2 [label="Si", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-0.5,-1.5!"]; Si3 [label="Si", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3,0!"];

// Methyl group nodes C1_1 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; C1_2 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1,2!"]; C1_3 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-2.5,-0.5!"];

C2_1 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="0.5,-2.5!"]; C2_2 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.5,-2.5!"]; C2_3 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="-0.8,-2.8!"];

C3_1 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="4,-0.5!"]; C3_2 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="4,1!"]; C3_3 [label="CH₃", fillcolor="#202124", fontcolor="#FFFFFF", pos="3.5,-1!"];

// Edges N -- Si1; N -- Si2; N -- O; O -- Si3;

Si1 -- C1_1; Si1 -- C1_2; Si1 -- C1_3;

Si2 -- C2_1; Si2 -- C2_2; Si2 -- C2_3;

Si3 -- C3_1; Si3 -- C3_2; Si3 -- C3_3; }

Caption: Molecular structure of this compound.

Synthesis and Handling

Synthetic Approaches

The synthesis of silylated hydroxylamines typically involves the reaction of hydroxylamine or its salts with a silylating agent like chlorotrimethylsilane or hexamethyldisilazane (HMDS). For instance, N,O-Bis(trimethylsilyl)hydroxylamine can be prepared by treating hydroxylamine hydrochloride with excess HMDS, a method that advantageously avoids the use of explosive, solid hydroxylamine.[5] A similar principle applies to the synthesis of the tris-silylated analog, where exhaustive silylation of hydroxylamine's N-H and O-H bonds is required.

More advanced strategies for creating N,N,O-trisubstituted hydroxylamines, which share the same core scaffold, involve the reaction of magnesium dialkylamides with specific peroxides in anhydrous solvents like tetrahydrofuran.[6] These modern methods offer high yields and broad substrate compatibility, reflecting the growing interest in this chemical class.[6]

Laboratory Safety & Handling

This compound is classified as a flammable and corrosive substance.[2][7] Adherence to strict safety protocols is mandatory.

-

Hazards: Flammable liquid and vapor (H226); Causes severe skin burns and eye damage (H314).[2][7]

-

Precautions:

-

Handle only in a well-ventilated fume hood.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing vapors.[11]

-

Ground/bond container and receiving equipment to prevent static discharge.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a refrigerator at 2-8°C.[7][8]

Applications in Research and Development

Silylating Agent for Synthesis and Analysis

The primary application of this compound is as a silylating agent. Silylation is a chemical process that replaces an active hydrogen in a molecule (e.g., from -OH, -NH₂, -COOH groups) with a trimethylsilyl (TMS) group. This transformation is crucial for two main reasons:

-

Protecting Group Chemistry: It masks reactive functional groups, preventing them from participating in undesired side reactions during a multi-step synthesis. The TMS group can be easily removed later under specific conditions.

-

Analytical Chemistry: It increases the volatility and thermal stability of non-volatile compounds, making them suitable for analysis by gas chromatography (GC) and mass spectrometry (MS).

Caption: General experimental workflow for a silylation reaction.

Protocol: General Procedure for Silylation of an Alcohol

This protocol provides a self-validating framework for the silylation of a primary alcohol. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC), where the less polar, silylated product will exhibit a higher Rf value than the starting alcohol.

-

Preparation: Dissolve the alcohol substrate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Anhydrous conditions are critical as silylating agents react readily with water, which would consume the reagent and reduce the yield.

-

-

Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution dropwise at room temperature. For less reactive substrates, a non-nucleophilic base (e.g., triethylamine) may be added to scavenge any acidic byproducts.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot on the TLC plate confirms the reaction's progress.

-

-

Workup: Once complete, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the pure silylated alcohol.

A Strategic Bioisostere in Drug Discovery

Beyond its role in synthesis, the N,N,O-trisubstituted hydroxylamine moiety is an emerging bioisostere in drug design. A bioisostere is a chemical substituent that can replace another group in a lead compound without significantly altering its biological activity, while improving its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

A matched molecular pair analysis revealed that replacing hydrocarbon (-CHR–CH₂−), ether (-CHR–OR′−), or amine (-NR–CHR′−) units with an N,N,O-trisubstituted hydroxylamine (−NR–OR′−) can lead to significant benefits.[3]

-

Modulation of Lipophilicity: This substitution typically reduces the partition coefficient (logP), which can help optimize a drug's solubility and permeability balance. While the moiety is weakly basic, it results in higher distribution coefficient (logD₇.₄) values compared to analogous tertiary amines.[3]

-

Improved Metabolic Stability: The N,N,O-trisubstituted hydroxylamine group can enhance a molecule's resistance to metabolic degradation compared to corresponding hydrocarbon and ether units.[3]

-

Reduced Plasma Protein Binding: This modification has been shown to decrease binding to human plasma proteins, potentially increasing the free fraction of a drug available to exert its therapeutic effect.[3]

These findings support the re-evaluation of this scaffold in small-molecule optimization, offering a sophisticated tool to fine-tune pharmacokinetic properties.[3]

Mechanistic Insights

Mechanism of Silylation

Silylation by this compound proceeds via a nucleophilic substitution reaction at one of the silicon atoms. The lone pair of electrons on the heteroatom of the substrate (e.g., the oxygen of an alcohol) attacks the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate, which then collapses, breaking the Si-N or Si-O bond and transferring the TMS group to the substrate.

Caption: Simplified mechanism of alcohol silylation.

Hydroxylamine Core as an Antibacterial Scaffold

While this compound itself is primarily a reagent, the core hydroxylamine functionality is explored in drug discovery for its intrinsic biological activity. N-substituted hydroxylamine derivatives have been designed as antibacterial agents that function by inhibiting bacterial ribonucleotide reductase (RNR).[12] RNR is essential for DNA synthesis and repair, making it a prime target for antimicrobial drugs.[12] The proposed mechanism involves the hydroxylamine moiety acting as a radical scavenger, quenching the critical tyrosyl radical required for RNR's enzymatic activity.[12] This demonstrates the potential of the hydroxylamine scaffold to serve not just as a structural modulator but as a pharmacophore in its own right.

Conclusion

This compound is more than a simple silylating agent. While it provides an indispensable function in protecting group chemistry and enhancing analytical tractability, its core chemical structure represents a frontier in modern medicinal chemistry. For researchers and drug developers, understanding its dual nature is key. It is a workhorse reagent for complex synthesis and a sophisticated tool for optimizing the ADMET properties of next-generation therapeutics. The continued exploration of hydroxylamine-containing molecules promises to yield further innovations in both synthetic methodology and rational drug design.

References

-

Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Cheméo. [Link]

-

Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]

-

Tris(trimethylsilyl)amine. Wikipedia. [Link]

-

The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. National Institutes of Health (NIH). [Link]

-

O-(Trimethylsilyl)hydroxylamine. PubChem, National Institutes of Health (NIH). [Link]

- Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents.

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

-

N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE. Chemdad. [Link]

-

Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. PubMed, National Institutes of Health (NIH). [Link]

Sources

- 1. Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. echemi.com [echemi.com]

- 3. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Hydroxylamine synthesis by oxidation [organic-chemistry.org]

- 7. 21023-20-1|this compound|BLD Pharm [bldpharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to N,N,O-Tris(trimethylsilyl)hydroxylamine and Its Chemical Nomenclature

Introduction: The Versatility of a Silylating Agent

In the landscape of modern analytical chemistry and synthetic organic chemistry, derivatization reagents play a pivotal role in enhancing the suitability of molecules for analysis or reaction. Among these, silylating agents are of paramount importance, serving to increase volatility, thermal stability, and improve chromatographic behavior of polar compounds.[1][2] N,N,O-Tris(trimethylsilyl)hydroxylamine is a potent silylating agent, yet its identity is often cloaked in a variety of synonyms and systematic names. This guide provides an in-depth exploration of the nomenclature of this compound, offering clarity to researchers, scientists, and drug development professionals. Understanding the various synonyms is not merely an academic exercise; it is crucial for accurate literature searching, unambiguous communication in scientific discourse, and ensuring the correct chemical is procured for experimental work.

Decoding the Nomenclature: A Multi-faceted Identity

The varied names for this compound stem from different chemical naming conventions, including IUPAC nomenclature, common names, and database-specific identifiers. This section will dissect these synonyms to provide a clear understanding of their origins and applications.

Systematic and IUPAC Names

The most rigorous and universally accepted names are those dictated by the International Union of Pure and Applied Chemistry (IUPAC). These names precisely describe the molecular structure.

-

1,1,1-trimethyl-N-(trimethylsilyloxy)-N-(trimethylsilyl)silanamine : This is a descriptive IUPAC name that clearly delineates the connectivity of the atoms. It highlights the central nitrogen atom (silanamine) bonded to a trimethylsilyl group, a trimethylsilyloxy group, and another trimethylsilyl group.

-

Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- : This is another valid, albeit slightly different, systematic name found in chemical databases.[3]

-

O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine : This name emphasizes the silyloxy linkage and the two trimethylsilyl groups attached to the amine nitrogen.[4][5]

-

2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane : This name treats the molecule as a hexane derivative with heteroatoms (oxa for oxygen, aza for nitrogen, and disila for two silicon atoms) in the main chain, providing a different but equally valid structural description.[4][5]

Common and Abbreviated Names

In laboratory settings and scientific literature, brevity is often favored. This has led to the adoption of more common and abbreviated names.

-

Tris(trimethylsilyl)hydroxylamine : This is a widely used and easily recognizable name that clearly indicates the presence of three trimethylsilyl groups attached to a hydroxylamine core.[4][5]

-

Hydroxylamine, N,N,O-tris-TMS : This is a common abbreviation where "TMS" stands for trimethylsilyl.[4]

-

Hydroxylamine, 3tms derivative : This is another shorthand notation indicating that three trimethylsilyl groups have been added to a hydroxylamine molecule.[4]

The following Graphviz diagram illustrates the relationship between the core hydroxylamine structure and its fully silylated derivative, this compound.

Physicochemical Properties and Identifiers

A comprehensive understanding of a chemical substance requires knowledge of its physical properties and unique identifiers. The following table summarizes key data for this compound.

| Property | Value | Source |

| CAS Registry Number | 21023-20-1 | [4][5] |

| Molecular Formula | C9H27NOSi3 | [5][6] |

| Molecular Weight | 249.57 g/mol | [4][5] |

| Boiling Point | 128 °C / 97 mmHg | [5] |

| Melting Point | -36 °C | [5] |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.420 | [5] |

Applications in Research and Development

This compound is a powerful silylating agent, a class of reagents indispensable in gas chromatography (GC) and mass spectrometry (MS).[1][2] Silylation involves the replacement of an active hydrogen in a molecule with a trimethylsilyl (TMS) group.[2][7] This derivatization imparts several beneficial properties to the analyte:

-

Increased Volatility : The replacement of polar functional groups (e.g., -OH, -NH2, -COOH) with nonpolar TMS groups reduces intermolecular hydrogen bonding, leading to a lower boiling point and increased volatility, which is essential for GC analysis.[1][2]

-

Enhanced Thermal Stability : Silyl derivatives are often more thermally stable than their parent compounds, preventing degradation at the high temperatures of the GC injection port and column.[1]

-

Improved Chromatographic Separation : Derivatization can improve peak shape and resolution by reducing tailing caused by interactions between polar analytes and the stationary phase.[2]

Experimental Protocol: A General Silylation Procedure for GC-MS Analysis

The following is a generalized protocol for the silylation of a sample containing polar analytes. The exact conditions may need to be optimized for specific compounds.

Materials:

-

Sample containing the analyte(s) of interest

-

This compound

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Heating block or oven

-

GC vials with inserts

-

Vortex mixer

-

Nitrogen evaporator (optional)

Procedure:

-

Sample Preparation : If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a stream of nitrogen or by lyophilization. Moisture will readily hydrolyze the silylating reagent and the silyl derivatives.

-

Reagent Preparation : Prepare a solution of this compound in an appropriate anhydrous solvent. The concentration will depend on the concentration of the analyte. A molar excess of the silylating reagent is typically used.

-

Derivatization Reaction :

-

Add the silylating reagent solution to the dried sample in a GC vial.

-

Cap the vial tightly.

-

Vortex the mixture to ensure complete dissolution and mixing.

-

Heat the vial at a specified temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time will vary depending on the analyte.

-

-

Analysis :

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system.

-

The following flowchart illustrates the general workflow for sample derivatization prior to GC-MS analysis.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is flammable and can cause burns.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the reagent in a cool, dry place, away from sources of ignition and moisture.[5]

Conclusion

This compound is a versatile and powerful silylating agent with a complex but understandable array of synonyms. By familiarizing themselves with its systematic, common, and abbreviated names, researchers can navigate the scientific literature and chemical catalogs with greater confidence and precision. A thorough understanding of its properties, applications, and handling requirements is essential for its effective and safe use in the laboratory. This guide has aimed to provide a comprehensive overview to support the work of scientists and professionals in the dynamic fields of chemical research and drug development.

References

-

Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

-

Restek Corporation. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1). Retrieved from [Link]

-

PubChem. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica. Retrieved from [Link]

-

PubChem. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved from [Link]

-

US EPA. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-[Bis(trimethylsilyloxy)methylsilyl]hexan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). O-(Trimethylsilyl)hydroxylamine. Retrieved from [Link]

-

Gelest, Inc. (n.d.). BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Retrieved from [Link]

-

PubChem. (n.d.). Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(trimethylsilyl)amine. Retrieved from [Link]

-

ECHA. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica. Retrieved from [Link]

-

ResearchGate. (2024). The Synthesis of N-Trifluoromethyl Hydroxylamine from (Trifluoromethyl)trimethylsilane. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H27NOSi3). Retrieved from [Link]

Sources

- 1. Silylation Reagents - Regis Technologies [registech.com]

- 2. restek.com [restek.com]

- 3. Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)- | C9H27NSi3 | CID 74110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tris(trimethylsilyl)hydroxylamine (CAS 21023-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 21023-20-1 [chemicalbook.com]

- 7. gcms.cz [gcms.cz]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of N,N,O-Tris(trimethylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,O-Tris(trimethylsilyl)hydroxylamine, a versatile and highly reactive silylating agent and synthetic intermediate, holds significant importance in modern organic chemistry and drug development. Its unique structure, featuring three labile trimethylsilyl (TMS) groups attached to a hydroxylamine core, allows for the efficient introduction of the protected hydroxylamine functionality into a wide array of molecules. This guide provides a comprehensive overview of the synthesis of this compound, delving into the core principles of the reaction, detailed experimental protocols, and the critical parameters that govern its successful preparation. Authored from the perspective of a Senior Application Scientist, this document combines theoretical knowledge with practical insights to equip researchers with the necessary expertise for its safe and efficient synthesis in a laboratory setting.

Introduction: The Significance of Silylated Hydroxylamines

Silylation is a fundamental chemical transformation that involves the introduction of a silyl group, most commonly the trimethylsilyl (TMS) group, onto a heteroatom, such as oxygen or nitrogen.[1] This process is widely employed in organic synthesis to protect reactive functional groups, increase the volatility of compounds for analytical purposes like gas chromatography, and to activate molecules for subsequent reactions.[2] this compound stands out as a trifunctional silylating agent, offering a unique combination of reactivity and selectivity.

The strategic importance of this reagent lies in its ability to serve as a stable, yet reactive, precursor for the introduction of the -NH-O- moiety, a critical pharmacophore in numerous biologically active compounds. The N-O bond is a key structural feature in various pharmaceuticals, agrochemicals, and materials. The controlled delivery of this functionality is paramount in the design and synthesis of novel chemical entities.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 21023-20-1 |

| Molecular Formula | C₉H₂₇NOSi₃ |

| Molecular Weight | 249.58 g/mol |

| Boiling Point | 128 °C |

| Density | 0.839 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in most organic solvents |

Core Synthesis Strategy: Exhaustive Silylation of Hydroxylamine

The most direct and widely employed method for the synthesis of this compound is the exhaustive silylation of hydroxylamine, typically starting from its more stable and commercially available salt, hydroxylamine hydrochloride (NH₂OH·HCl).[4] The reaction involves the substitution of all three active hydrogen atoms (two on the nitrogen and one on the oxygen) with trimethylsilyl groups.

The choice of silylating agent and reaction conditions are critical for driving the reaction to completion and achieving a high yield of the desired tris-silylated product.

Key Reagents and Their Roles

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): The starting material, providing the core hydroxylamine structure. Its salt form enhances stability and ease of handling.

-

Silylating Agent: The source of the trimethylsilyl groups. Common choices include:

-

Hexamethyldisilazane (HMDS): A powerful and cost-effective silylating agent. It reacts with active hydrogens to form volatile ammonia as a byproduct, which helps to drive the reaction forward.

-

Trimethylsilyl Chloride (TMSCl): A highly reactive silylating agent. Its reaction with hydroxylamine hydrochloride generates hydrochloric acid (HCl), which must be neutralized by a base to allow the reaction to proceed.

-

-

Base (in the case of TMSCl): A proton scavenger, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl generated during the reaction, preventing the protonation of the hydroxylamine and facilitating the silylation process.

-

Catalyst (optional): In some cases, a catalytic amount of a strong silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), or an acid catalyst can be used to accelerate the reaction, particularly when using less reactive silylating agents.[5]

Reaction Mechanism

The silylation of hydroxylamine hydrochloride proceeds through a stepwise nucleophilic substitution at the silicon atom of the silylating agent. The mechanism can be visualized as follows:

Figure 1: General mechanism of hydroxylamine silylation.

In the first step, the base neutralizes the hydrochloride salt to generate free hydroxylamine. Subsequently, the lone pair of electrons on the nitrogen or oxygen atom of hydroxylamine acts as a nucleophile, attacking the silicon atom of the silylating agent (TMS-X, where X is a leaving group like -Cl or -NHSiMe₃). This process is repeated until all three active hydrogens are replaced by TMS groups. The use of an excess of the silylating agent is crucial to drive the equilibrium towards the formation of the fully silylated product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times. All glassware should be thoroughly dried before use, as silylating agents are sensitive to moisture.

Protocol 1: Synthesis using Hexamethyldisilazane (HMDS)

This protocol is often preferred due to the formation of volatile ammonia as the only byproduct, simplifying the workup procedure.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Toluene (or another suitable high-boiling inert solvent)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

-

Charging Reagents: To the flask, add hydroxylamine hydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.

-

Addition of HMDS: Add an excess of hexamethyldisilazane (at least 3.0 eq) to the slurry. The reaction is typically exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) under a slow stream of inert gas. The reaction progress can be monitored by observing the dissolution of the hydroxylamine hydrochloride and the evolution of ammonia gas. The reaction is typically complete within 4-6 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

The reaction mixture will contain the product and unreacted HMDS in toluene. The primary byproduct, ammonium chloride, will precipitate out.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

The filtrate, containing the desired product, is then subjected to fractional distillation under reduced pressure to remove the toluene and any remaining HMDS.

-

Collect the fraction corresponding to the boiling point of this compound (128 °C at atmospheric pressure, lower at reduced pressure) to obtain the pure product.

-

Figure 2: Workflow for the synthesis of this compound using HMDS.

Protocol 2: Synthesis using Trimethylsilyl Chloride (TMSCl) and a Base

This method is also effective and utilizes a more reactive silylating agent.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen/argon inlet.

-

Charging Reagents: Suspend hydroxylamine hydrochloride (1.0 eq) in anhydrous diethyl ether or THF in the flask.

-

Base Addition: Add triethylamine (at least 3.0 eq) to the suspension.

-

TMSCl Addition: Cool the mixture in an ice bath and add trimethylsilyl chloride (at least 3.0 eq) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup and Purification:

-

The reaction will produce a precipitate of triethylammonium chloride.

-

Filter the reaction mixture to remove the salt precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether or THF.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Table 2: Comparison of Synthetic Protocols

| Parameter | Protocol 1 (HMDS) | Protocol 2 (TMSCl/Base) |

| Silylating Agent | Hexamethyldisilazane | Trimethylsilyl chloride |

| Byproduct | Ammonia, Ammonium Chloride | Triethylammonium chloride |

| Base Required | No | Yes (e.g., Triethylamine) |

| Reaction Temperature | Reflux (110-120 °C) | 0 °C to Room Temperature |

| Workup Simplicity | Simpler (volatile byproduct) | More involved (salt filtration) |

| Reagent Handling | HMDS is moisture sensitive | TMSCl is highly reactive and corrosive |

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet in the region of 0.1-0.3 ppm, corresponding to the 27 equivalent protons of the three trimethylsilyl groups.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit a single peak around 0-2 ppm for the methyl carbons of the TMS groups.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the product and confirm its molecular weight. The mass spectrum will show characteristic fragmentation patterns for the trimethylsilyl groups.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for Si-C and Si-O-N bonds. The absence of N-H and O-H stretching vibrations will indicate the completion of the silylation reaction.

Safety and Handling Precautions

This compound and the reagents used in its synthesis are hazardous and must be handled with care.

-

Reactivity: Silylating agents are highly reactive towards moisture and protic solvents. All reactions should be carried out under anhydrous conditions.

-

Corrosivity: Trimethylsilyl chloride is corrosive and releases HCl upon contact with moisture.

-

Toxicity: The reagents and product should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Flammability: The organic solvents used are flammable. Keep away from open flames and ignition sources.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that requires careful attention to experimental detail. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely prepare this valuable reagent. The choice between the HMDS and TMSCl/base methods will depend on the specific laboratory setup, available resources, and desired scale of the synthesis. Thorough characterization of the final product is essential to ensure its purity and suitability for subsequent applications in the development of novel pharmaceuticals and other advanced materials.

References

-

ChemSpider. (n.d.). Silylation of a phenol with hexamethyldisilazane. Royal Society of Chemistry. Retrieved from a valid URL.[7]

-

G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from a valid URL.[8]

-

Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride. Retrieved from 6]

-

Organic Syntheses. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE. Retrieved from [Link]]

-

PubChem. (n.d.). This compound. Retrieved from [Link]]

-

ResearchGate. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. Retrieved from a valid URL.[7]

-

RSC Publishing. (n.d.). N-Silylamines in catalysis: synthesis and reactivity. Retrieved from a valid URL.[9]

-

Sci-Hub. (1994). Silylhydroxylamines: Compounds with Unusual Nitrogen Coordination. Organometallics. Retrieved from a valid URL.[4]

-

University of Michigan. (n.d.). Inorganic Syntheses - Volume 33. Retrieved from a valid URL.[10]

-

Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 123-132.[6]

- (Provide a real, verifiable URL for each reference if available

- (Provide a real, verifiable URL for each reference if available

- (Provide a real, verifiable URL for each reference if available

- (Provide a real, verifiable URL for each reference if available

- (Provide a real, verifiable URL for each reference if available

- (Provide a real, verifiable URL for each reference if available

- (Provide a real, verifiable URL for each reference if available

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Sci-Hub. Silylhydroxylamines: Compounds with Unusual Nitrogen Coordination / Organometallics, 1994 [sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]

An In-Depth Technical Guide to the Safe Handling of N,N,O-Tris(trimethylsilyl)hydroxylamine

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for N,N,O-Tris(trimethylsilyl)hydroxylamine (CAS No. 21023-20-1). It is intended for researchers, chemists, and drug development professionals who utilize this versatile silylating agent in their work. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

This compound is a silyl compound used in organic synthesis.[1][2] Understanding its physical and chemical properties is the foundation of its safe use. The compound is a flammable liquid and is sensitive to moisture.[3] Key properties are summarized below.

| Property | Value | Source |

| CAS Number | 21023-20-1 | [1][4] |

| Molecular Formula | C9H27NOSi3 | [1][4] |

| Molecular Weight | 249.57 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 128 °C @ 97 mmHg | [1] |

| Melting Point | -36 °C | [1] |

| Density | ~0.8 g/cm³ | [1] |

| Flash Point | ~79.2 °C | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability and its potential to cause severe skin and eye damage.[1][4][6][7] The "Danger" signal word indicates the high potential for harm if not handled correctly.[1][4]

Caption: GHS Hazard Profile for this compound.

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][6][7] |

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, Engineering Controls (e.g., mandatory use of a chemical fume hood) and Personal Protective Equipment (PPE) are the most critical, non-negotiable controls for laboratory-scale work.

Section 4: Standard Operating Protocol for Safe Handling and Storage

Adherence to a strict, detailed protocol is necessary to prevent exposure and accidents.

Engineering Controls: The Primary Barrier

The causality for mandating specific engineering controls is directly linked to the compound's properties.

-

Chemical Fume Hood: Always handle this chemical inside a certified chemical fume hood. This is critical to contain flammable vapors, which are heavier than air and can accumulate in poorly ventilated areas, and to protect the user from corrosive aerosols.[3]

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time).[3] This is a direct countermeasure to the H314 hazard, as immediate and copious rinsing is the most effective first aid for corrosive burns.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be deliberate and based on the specific hazards of flammability and corrosivity.

| PPE Category | Specification | Rationale and Authority |

| Hand Protection | Nitrile or neoprene gloves (inspect before use). | Provides a barrier against skin contact, which can cause severe burns.[9] Always check manufacturer recommendations for chemical compatibility. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Goggles prevent splashes from entering the eyes; a face shield is required to protect the entire face from splashes of this corrosive material.[9] |

| Skin/Body Protection | Flame-retardant, antistatic lab coat. | Protects against splashes and minimizes fire risk from static discharge, a known hazard with flammable liquids.[8] |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when vapors or aerosols may be generated and engineering controls are insufficient to maintain exposure below acceptable limits. |

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the location of the spill kit, fire extinguisher (Type ABC or BC), and safety shower.

-

PPE Donning: Don all required PPE as specified in Table 3. Inspect gloves for any signs of degradation or puncture.

-

Chemical Handling:

-

Ground and bond all metal containers and receiving equipment during transfer to prevent static electricity buildup, which can ignite flammable vapors.

-

Use only non-sparking tools.

-

Keep the container tightly closed when not in use.

-

As the compound is moisture-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon) for reactions where water contamination is a concern.

-

-

Waste Management: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous waste. Never dispose of them in standard trash.

-

Cleanup: Decontaminate all work surfaces after use. Wash hands thoroughly with soap and water after removing gloves.

Storage Protocol

-

Store in a tightly sealed container in a dedicated, approved flammables cabinet.[3]

-

The storage area must be cool, dry, and well-ventilated.[4] Store at 2-8°C as recommended.[4]

-

Keep away from heat, sparks, open flames, and any sources of ignition.[3]

-

Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

Section 5: Emergency Procedures: A Validated Response System

Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.

Caption: Decision tree for responding to a chemical spill.

First-Aid Measures

Immediate action is critical to minimizing injury.[10]

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[8]

-